molecular formula C15H11IN2O B3468097 (2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone

(2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone

Cat. No.: B3468097
M. Wt: 362.16 g/mol
InChI Key: QMBFFHSHCZKIPJ-UHFFFAOYSA-N
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Description

(2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone is a synthetic organic compound that features a benzimidazole ring substituted with a 2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone typically involves the reaction of 2-iodophenyl derivatives with 2-methylbenzimidazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-iodophenylboronic acid reacts with 2-methylbenzimidazole in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

(2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2-Iodophenyl)-(1H-indol-3-yl)methanone: Similar structure with an indole ring instead of a benzimidazole ring.

    (2-Iodophenyl)-(4-methoxyphenyl)methanone: Features a methoxy group on the phenyl ring.

    (2-Iodophenyl)-(2-methyl-1H-indol-3-yl)methanone: Similar structure with a methyl group on the indole ring.

Uniqueness

(2-Iodophenyl)-(2-methylbenzimidazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-iodophenyl group and the 2-methylbenzimidazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2-iodophenyl)-(2-methylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBFFHSHCZKIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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